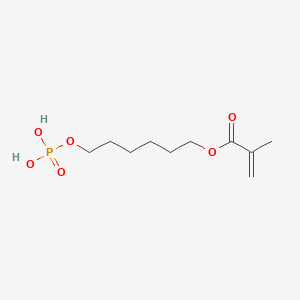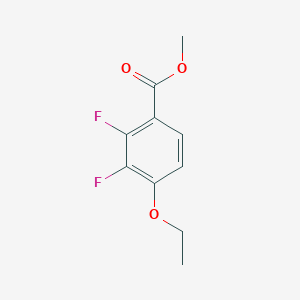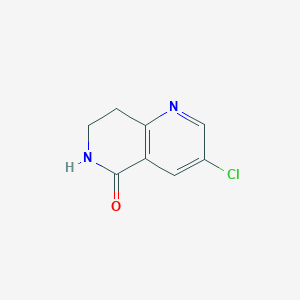
6-(Phosphonooxy)hexyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 6-(phosphonooxy)hexyl ester typically involves the esterification of methacrylic acid with 6-(phosphonooxy)hexanol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the water formed during the reaction is removed by azeotropic distillation .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with continuous removal of water to drive the reaction to completion. The use of high-purity starting materials and stringent control of reaction conditions are essential to obtain a high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 2-methyl-, 6-(phosphonooxy)hexyl ester undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form high molecular weight polymers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 6-(phosphonooxy)hexanol.
Substitution: The phosphonooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Hydrolysis: Carried out using aqueous acid or base at elevated temperatures.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
Polymerization: High molecular weight polymers with applications in coatings, adhesives, and plastics.
Hydrolysis: Methacrylic acid and 6-(phosphonooxy)hexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-methyl-, 6-(phosphonooxy)hexyl ester has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialty polymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for use in medical devices and implants due to its excellent mechanical properties and biocompatibility.
Industry: Utilized in the production of high-performance coatings, adhesives, and plastics.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 2-methyl-, 6-(phosphonooxy)hexyl ester primarily involves its polymerization to form high molecular weight polymers. The polymerization process is initiated by free radicals, which add to the double bond of the methacrylate group, leading to the formation of a polymer chain. The phosphonooxy group can also participate in various chemical reactions, contributing to the unique properties of the resulting polymers .
Comparación Con Compuestos Similares
Similar Compounds
2-Propenoic acid, methyl ester:
2-Propenoic acid, 2-methyl-, hexyl ester:
2-Propenoic acid, 2-methyl-, 6-[(2-phosphonoacetyl)oxy]hexyl ester: Another phosphonooxy derivative with similar applications but different chemical properties.
Uniqueness
2-Propenoic acid, 2-methyl-, 6-(phosphonooxy)hexyl ester is unique due to the presence of the phosphonooxy group, which imparts distinct chemical and physical properties to the resulting polymers. This makes it particularly useful in applications requiring high-performance materials with specific mechanical and thermal properties .
Propiedades
Número CAS |
85589-96-4 |
|---|---|
Fórmula molecular |
C10H19O6P |
Peso molecular |
266.23 g/mol |
Nombre IUPAC |
6-phosphonooxyhexyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H19O6P/c1-9(2)10(11)15-7-5-3-4-6-8-16-17(12,13)14/h1,3-8H2,2H3,(H2,12,13,14) |
Clave InChI |
IIADORUTWJKWKW-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCCCCCOP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester](/img/structure/B12095114.png)





![5-Benzyl-2-bromo-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine](/img/structure/B12095143.png)
![5-Acetamido-2-[[5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12095153.png)
![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B12095158.png)
![(4-methoxyphenyl) 2-[1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate](/img/structure/B12095164.png)

![3-[1-(Chloromethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B12095180.png)
![4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)quinazoline-4,6-diamine;4-methylbenzenesulfonic acid](/img/structure/B12095181.png)
